molecular formula C18H27Cl2NO2 B12690003 p-(Bis(2-chloroethyl)amino)phenol octanoate CAS No. 83626-91-9

p-(Bis(2-chloroethyl)amino)phenol octanoate

Cat. No.: B12690003
CAS No.: 83626-91-9
M. Wt: 360.3 g/mol
InChI Key: ZZINJKRQHRPDGX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Bis(2-chloroethyl)amino)phenol octanoate involves the esterification of p-(Bis(2-chloroethyl)amino)phenol with octanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

p-(Bis(2-chloroethyl)amino)phenol octanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-(Bis(2-chloroethyl)amino)phenol octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigated for its potential use in cancer treatment due to its structural similarity to phenol mustard, a known chemotherapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-(Bis(2-chloroethyl)amino)phenol octanoate involves the alkylation of DNA and proteins. The compound’s bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects .

Properties

CAS No.

83626-91-9

Molecular Formula

C18H27Cl2NO2

Molecular Weight

360.3 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] octanoate

InChI

InChI=1S/C18H27Cl2NO2/c1-2-3-4-5-6-7-18(22)23-17-10-8-16(9-11-17)21(14-12-19)15-13-20/h8-11H,2-7,12-15H2,1H3

InChI Key

ZZINJKRQHRPDGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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